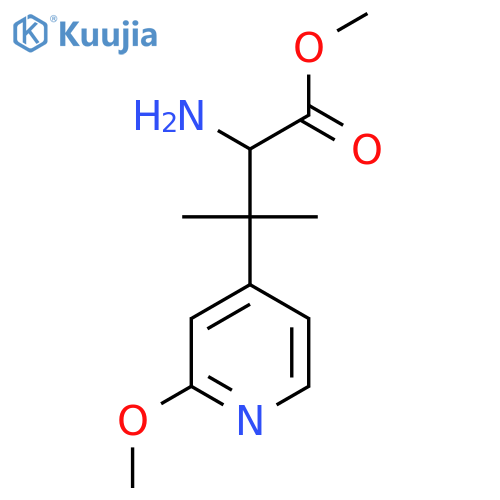Cas no 2228127-04-4 (methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate)

2228127-04-4 structure
商品名:methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate
- 2228127-04-4
- EN300-1732578
-
- インチ: 1S/C12H18N2O3/c1-12(2,10(13)11(15)17-4)8-5-6-14-9(7-8)16-3/h5-7,10H,13H2,1-4H3
- InChIKey: TUUPEVXJXCGWJU-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C(C)(C)C1C=CN=C(C=1)OC)N)=O
計算された属性
- せいみつぶんしりょう: 238.13174244g/mol
- どういたいしつりょう: 238.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1732578-1.0g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 1g |
$1701.0 | 2023-06-04 | ||
| Enamine | EN300-1732578-5.0g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 5g |
$4930.0 | 2023-06-04 | ||
| Enamine | EN300-1732578-10.0g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 10g |
$7312.0 | 2023-06-04 | ||
| Enamine | EN300-1732578-2.5g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1732578-10g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 10g |
$7312.0 | 2023-09-20 | ||
| Enamine | EN300-1732578-0.05g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 0.05g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1732578-5g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 5g |
$4930.0 | 2023-09-20 | ||
| Enamine | EN300-1732578-1g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1732578-0.1g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 0.1g |
$1496.0 | 2023-09-20 | ||
| Enamine | EN300-1732578-0.25g |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate |
2228127-04-4 | 0.25g |
$1564.0 | 2023-09-20 |
methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate 関連文献
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
2228127-04-4 (methyl 2-amino-3-(2-methoxypyridin-4-yl)-3-methylbutanoate) 関連製品
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
